

Application Notes and Protocols for FAK Inhibitors in Murine Models

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Compound of Interest

Compound Name: Defactinib analogue-1

Cat. No.: B2601244

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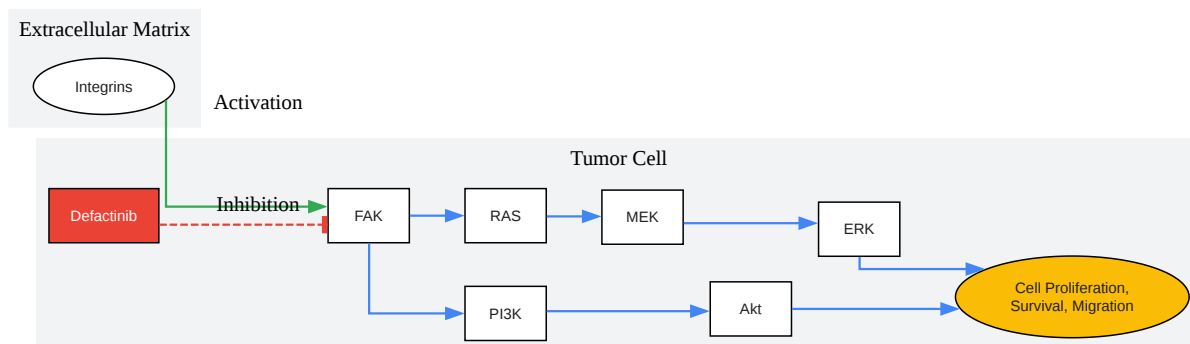
Disclaimer: As of the latest available information, specific dosage and administration protocols for "**Defactinib analogue-1**" in mice are not publicly documented. "**Defactinib analogue-1**" is described as a ligand for the target protein Focal Adhesion Kinase (FAK) used in the synthesis of Proteolysis Targeting Chimera (PROTAC) FAK degraders.[1][2]

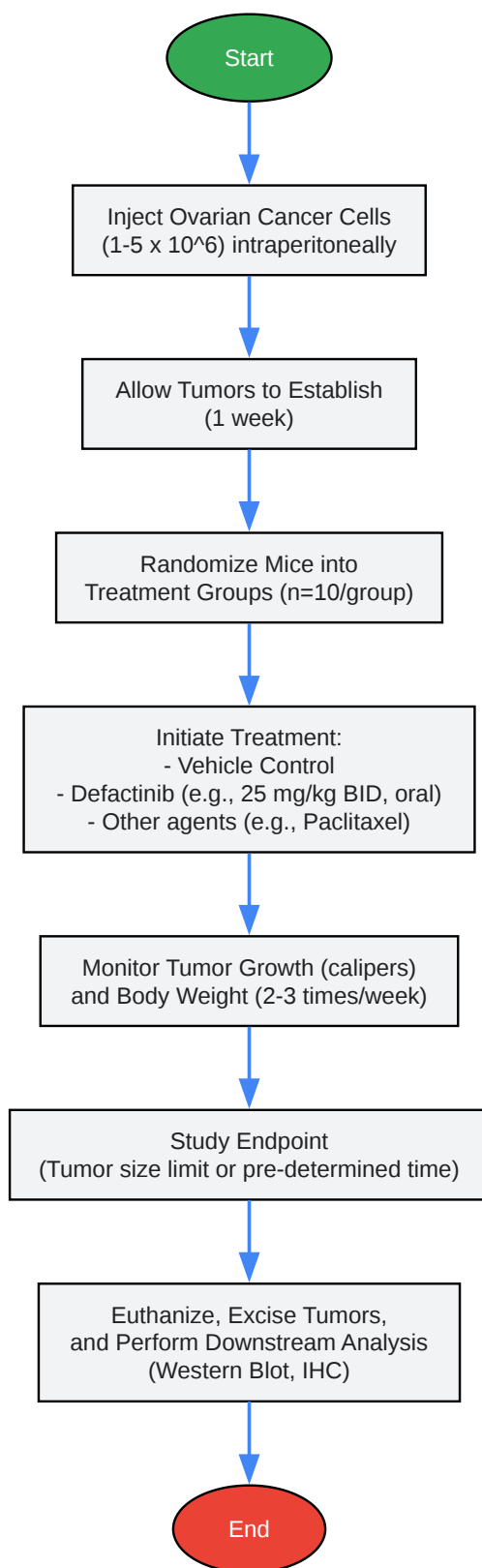
The following application notes and protocols are based on the parent compound, Defactinib (VS-6063; PF-04554878), a well-studied FAK inhibitor.[3][4] These protocols should serve as a reference point for researchers. Significant optimization and validation would be required for any analogue compound.

Overview and Mechanism of Action

Defactinib is an orally bioavailable, small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[3] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[3][5] By inhibiting FAK, Defactinib disrupts downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby impeding tumor cell proliferation, survival, and angiogenesis.[6][7][8]

Signaling Pathway of Defactinib Action





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